Cas no 1567106-32-4 (3-bromo-N-cyclopropyl-5-methylbenzamide)

3-bromo-N-cyclopropyl-5-methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-N-cyclopropyl-5-methylbenzamide
-
- Inchi: 1S/C11H12BrNO/c1-7-4-8(6-9(12)5-7)11(14)13-10-2-3-10/h4-6,10H,2-3H2,1H3,(H,13,14)
- InChI Key: LGMDHWGYINLQFP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=C(C=1)C(NC1CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 227
- Topological Polar Surface Area: 29.1
- XLogP3: 2.8
3-bromo-N-cyclopropyl-5-methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AK94471-1g |
3-bromo-N-cyclopropyl-5-methylbenzamide |
1567106-32-4 | 97% | 1g |
$494.00 | 2024-04-20 | |
A2B Chem LLC | AK94471-2.5g |
3-bromo-N-cyclopropyl-5-methylbenzamide |
1567106-32-4 | 95% | 2.5g |
$1151.00 | 2024-01-03 | |
abcr | AB609243-1g |
3-Bromo-N-cyclopropyl-5-methylbenzamide; . |
1567106-32-4 | 1g |
€674.60 | 2024-07-19 | ||
A2B Chem LLC | AK94471-500mg |
3-bromo-N-cyclopropyl-5-methylbenzamide |
1567106-32-4 | 97% | 500mg |
$363.00 | 2024-04-20 | |
abcr | AB609243-250mg |
3-Bromo-N-cyclopropyl-5-methylbenzamide; . |
1567106-32-4 | 250mg |
€363.30 | 2024-07-19 | ||
Aaron | AR00NHCJ-250mg |
3-Bromo-N-cyclopropyl-5-methylbenzamide |
1567106-32-4 | 95% | 250mg |
$500.00 | 2025-02-13 | |
A2B Chem LLC | AK94471-250mg |
3-bromo-N-cyclopropyl-5-methylbenzamide |
1567106-32-4 | 97% | 250mg |
$264.00 | 2024-04-20 | |
abcr | AB609243-5g |
3-Bromo-N-cyclopropyl-5-methylbenzamide; . |
1567106-32-4 | 5g |
€2269.40 | 2024-07-19 | ||
Aaron | AR00NHCJ-1g |
3-Bromo-N-cyclopropyl-5-methylbenzamide |
1567106-32-4 | 95% | 1g |
$800.00 | 2025-02-13 |
3-bromo-N-cyclopropyl-5-methylbenzamide Related Literature
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
Additional information on 3-bromo-N-cyclopropyl-5-methylbenzamide
Introduction to 3-bromo-N-cyclopropyl-5-methylbenzamide (CAS No. 1567106-32-4)
3-bromo-N-cyclopropyl-5-methylbenzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 1567106-32-4, this molecule represents a unique structural configuration that has been explored for its potential biological activities. The compound features a brominated aromatic ring system coupled with a cyclopropyl and methyl substituents on the benzamide moiety, which together contribute to its distinct chemical and pharmacological properties.
The benzamide functional group is well-known for its role in various bioactive molecules, often serving as a pharmacophore in drug design. In 3-bromo-N-cyclopropyl-5-methylbenzamide, the presence of the bromine atom at the 3-position enhances its reactivity and potential for further derivatization, making it a valuable scaffold for medicinal chemists. The cyclopropyl group, on the other hand, introduces steric constraints that can influence both the solubility and binding affinity of the compound, making it an interesting candidate for modulating biological pathways.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of such compounds with high precision. Studies suggest that the combination of the bromine atom and the cyclopropyl group in 3-bromo-N-cyclopropyl-5-methylbenzamide may facilitate interactions with specific targets in biological systems. For instance, preliminary computational studies indicate that this compound could exhibit inhibitory activity against certain enzymes involved in inflammatory responses, making it a promising lead for developing novel therapeutic agents.
In addition to its potential as an anti-inflammatory agent, 3-bromo-N-cyclopropyl-5-methylbenzamide has also been investigated for its possible roles in other therapeutic areas. The structural motifs present in this molecule are reminiscent of known bioactive scaffolds used in anticancer and antimicrobial drug discovery. The bromine substituent, in particular, is frequently employed in medicinal chemistry due to its ability to participate in various chemical reactions, including cross-coupling reactions that can be used to generate more complex derivatives.
The synthesis of 3-bromo-N-cyclopropyl-5-methylbenzamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include bromination of a precursor aromatic ring, followed by introduction of the cyclopropyl and methyl groups via nucleophilic substitution or other coupling reactions. The precise control over reaction conditions is crucial to achieving high yields and purity, which are essential for subsequent biological evaluation.
One of the most compelling aspects of studying compounds like 3-bromo-N-cyclopropyl-5-methylbenzamide is the opportunity to explore structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can gain insights into which structural features are most critical for biological activity. This information can then be used to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to more effective drugs.
The role of computational tools in drug discovery cannot be overstated. Modern software packages enable researchers to rapidly screen large libraries of compounds for potential hits, reducing the time and cost associated with traditional high-throughput screening methods. In the case of 3-bromo-N-cyclopropyl-5-methylbenzamide, computational predictions have guided experimental efforts by identifying likely binding sites on target proteins and suggesting modifications that could enhance activity.
Ethical considerations are also paramount in pharmaceutical research. Ensuring that compounds like 3-bromo-N-cyclopropyl-5-methylbenzamide are developed responsibly involves rigorous testing for safety and efficacy before moving into clinical trials. This includes preclinical studies using cell-based assays and animal models to assess toxicity and pharmacological effects. Only after such evaluations can a compound be deemed suitable for human testing.
The future directions for research on 3-bromo-N-cyclopropyl-5-methylbenzamide and related analogs are promising. Advances in synthetic chemistry continue to open up new possibilities for creating diverse molecular libraries, while improvements in biotechnological methods allow for more sophisticated biological assays. These combined efforts are likely to yield novel therapeutic agents that address unmet medical needs.
In conclusion, 3-bromo-N-cyclopropyl-5-methylbenzamide(CAS No. 1567106-32-4) represents an intriguing compound with potential applications across multiple therapeutic areas. Its unique structural features, combined with recent advancements in computational and synthetic chemistry, make it a valuable subject for further investigation. As research continues to uncover new biological activities and optimize synthetic routes, this molecule exemplifies the dynamic nature of modern drug discovery.
1567106-32-4 (3-bromo-N-cyclopropyl-5-methylbenzamide) Related Products
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
